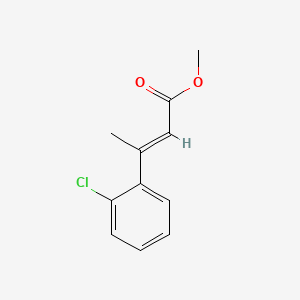

Methyl (E)-3-(2-chlorophenyl)but-2-enoate

Description

Methyl (E)-3-(2-chlorophenyl)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond and a 2-chlorophenyl substituent. The compound’s structure combines the reactivity of an enoate system with the electron-withdrawing effects of the chlorine atom, influencing its physical properties and chemical behavior.

Properties

IUPAC Name |

methyl (E)-3-(2-chlorophenyl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKGNLSXUEYGW-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269018 | |

| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029612-67-6 | |

| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(2-chlorophenyl)but-2-enoate can be achieved through several methods. One common approach involves the esterification of (E)-3-(2-chlorophenyl)but-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of (E)-3-(2-chlorophenyl)but-2-enoic acid.

Reduction: Formation of (E)-3-(2-chlorophenyl)but-2-enol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(2-chlorophenyl)but-2-enoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (E)-3-phenyl-2-butenoate (CAS 1504-72-9)

Structural Similarities and Differences :

- Core Structure : Both compounds share the α,β-unsaturated ester backbone.

- Substituents: Aryl Group: Ethyl (E)-3-phenyl-2-butenoate has a phenyl group, whereas the target compound features a 2-chlorophenyl group. Ester Group: The ethyl ester in the former contrasts with the methyl ester in the latter.

Key Comparisons :

| Property | Methyl (E)-3-(2-chlorophenyl)but-2-enoate | Ethyl (E)-3-phenyl-2-butenoate |

|---|---|---|

| Electron Effects | Chlorine withdraws electrons, stabilizing the double bond | Phenyl group provides weaker electron withdrawal |

| Lipophilicity | Higher (due to Cl substituent) | Lower |

| Reactivity | More electrophilic double bond | Less reactive toward nucleophiles |

| Boiling Point | Likely higher (polar Cl group) | Lower (non-polar phenyl) |

Acid-catalyzed esterification or Claisen condensation could be employed, with the chlorine substituent requiring careful handling to avoid side reactions .

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

Structural Context: This compound, used in heterocyclic synthesis, shares the but-2-enoate ester framework but includes additional arylamino and benzoylamino groups.

Key Comparisons :

- Reactivity: The amino groups in Methyl 3-arylamino-2-benzoylaminobut-2-enoate facilitate cyclization under acidic conditions (e.g., with polyphosphoric acid at 130–140°C) to form oxazoloquinolines or imidazolecarboxylates . In contrast, the target compound’s simpler structure lacks such cyclization pathways, making it more reactive toward electrophilic additions (e.g., Michael acceptors).

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Structural Differences: This compound is a saturated ester with trifluoroethylamino and dimethyl substituents, contrasting sharply with the α,β-unsaturated system of the target compound.

Key Comparisons :

- Stability: The saturated structure of the trifluoroethylamino derivative confers greater stability against polymerization or oxidation compared to the conjugated enoate system.

- Synthetic Conditions : Both compounds require anhydrous conditions for synthesis, but the target compound’s double bond necessitates inert atmospheres to prevent degradation .

Biological Activity

Methyl (E)-3-(2-chlorophenyl)but-2-enoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenyl group and an unsaturated ester moiety, contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClO2 |

| Molecular Weight | 224.66 g/mol |

| IUPAC Name | This compound |

The presence of the chlorophenyl group enhances the compound's lipophilicity and potential for biological interactions, while the ester functionality allows for hydrolysis to form active acid derivatives that can engage with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release the active acid form, which may exhibit enhanced binding affinity due to the chlorophenyl substituent.

Antimicrobial Activity

Recent studies have shown that related compounds, such as methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate, exhibit potent antibacterial properties against both drug-sensitive and resistant strains of bacteria like Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.35 µg/mL, indicating strong antimicrobial potential .

In a comparative study, this compound demonstrated similar promising antibacterial activity, suggesting that the structural characteristics of chlorophenyl derivatives are crucial for their efficacy against pathogens.

Enzyme Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases. A related compound, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, showed significant inhibition of acetylcholinesterase (AChE) with an IC50 value of 46.18 µM . Given the structural similarities, it is hypothesized that this compound may also possess cholinesterase inhibitory properties.

Research Findings Summary

The following table summarizes key findings from various studies related to this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.